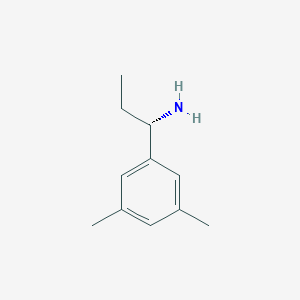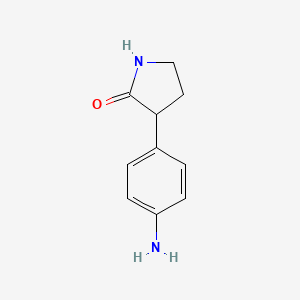
1-(Methanesulfonyl)-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, characterized by the presence of two methyl groups and a methylsulfonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-(methylsulfonyl)benzene can be synthesized through a two-step continuous-flow process involving diazotization and methanethiolation . This method significantly reduces the reaction time and minimizes the accumulation of diazonium salts, leading to a higher yield of the desired product.
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. The process involves the use of a continuous-flow device, which allows for precise control of reaction conditions and reduces the risk of hazardous by-products .
化学反応の分析
Types of Reactions
1,2-Dimethyl-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or methylsulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
科学的研究の応用
1,2-Dimethyl-3-(methylsulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
作用機序
The mechanism of action of 1,2-dimethyl-3-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Dimethylbenzene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2-(methylsulfonyl)benzene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
1,4-Dimethyl-3-(methylsulfonyl)benzene: Another positional isomer with distinct chemical properties.
Uniqueness
1,2-Dimethyl-3-(methylsulfonyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both methyl and methylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
811412-96-1 |
|---|---|
分子式 |
C9H12O2S |
分子量 |
184.26 g/mol |
IUPAC名 |
1,2-dimethyl-3-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O2S/c1-7-5-4-6-9(8(7)2)12(3,10)11/h4-6H,1-3H3 |
InChIキー |
FYWAJRTVIKZVRF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)


![tert-butyl 2-[(E)-[1-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13994690.png)


![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)

![n-(Butylcarbamoyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B13994711.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)

